molecular formula C11H14O2 B2761141 (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1567934-82-0

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2761141
CAS No.: 1567934-82-0
M. Wt: 178.231
InChI Key: NYJUGYSYOGMLQT-SNVBAGLBSA-N
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Description

Scientific Research Applications

(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for the use and study of “(4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol” are not specified in the available data. Given its research use, it may be subject to further studies to understand its properties and potential applications .

Mechanism of Action

Target of Action

The primary target of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is the Interleukin-4 receptor alpha (IL-4Rα) . IL-4Rα is a heterodimeric subunit that binds to IL-4 and IL-13 for downstream signaling on hematopoietic and non-hematopoietic cells . It plays a crucial role in the pathogenesis of allergic disorders .

Mode of Action

The compound interacts with its target, IL-4Rα, by binding to it and inhibiting its function . This interaction blocks the signaling of archetypal type 2 immune regulators, IL-4 and IL-13 . The inhibition of IL-4Rα disrupts the signaling pathways coupled to the IL-4R complexes, thereby modulating the immune response .

Biochemical Pathways

The compound affects the IL-4/IL-13 signaling pathways . These pathways play a key role in the regulation of allergic responses . By inhibiting IL-4Rα, the compound disrupts these pathways, leading to a decrease in the production of Th2 cytokines, which are involved in allergic reactions .

Pharmacokinetics

Similar compounds have been found to be stable in plasma for up to 1 hour . They are also known to cross the blood-brain barrier and concentrate in the brain, where they exert their effects . The half-life of similar compounds is approximately 36 minutes to 1.5 hours .

Result of Action

The result of the compound’s action is a modulation of the immune response, specifically a decrease in the production of Th2 cytokines . This can lead to a reduction in allergic reactions, as these cytokines play a key role in the pathogenesis of allergic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a benzene derivative is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, using reagents such as halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Comparison with Similar Compounds

    (4S)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: A stereoisomer with similar chemical properties but different spatial arrangement.

    7,8-dimethyl-2H-1-benzopyran-4-ol: Lacks the dihydro component, resulting in different reactivity.

    6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Differently substituted benzopyran with distinct chemical behavior.

Uniqueness: (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereoisomerism can result in different pharmacological and chemical properties compared to its counterparts.

Properties

IUPAC Name

(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJUGYSYOGMLQT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCO2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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